
Bis(2-aminoethyl) oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethanol ethanedioate, also known as ethanolamine oxalate, is a chemical compound with the molecular formula C6H16N2O6. It is a salt formed from the reaction of 2-aminoethanol (ethanolamine) and ethanedioic acid (oxalic acid). This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Aminoethanol ethanedioate can be synthesized through a straightforward acid-base reaction. The reaction involves mixing 2-aminoethanol with ethanedioic acid in a stoichiometric ratio. The reaction is typically carried out in an aqueous solution at room temperature. The resulting product is then crystallized out of the solution .
Industrial Production Methods
In an industrial setting, the production of 2-aminoethanol ethanedioate follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization and filtration processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethanol ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalic acid derivatives, while substitution reactions can produce various substituted ethanolamine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Aminoethanol ethanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in biological systems, particularly in phospholipid metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug formulations.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2-aminoethanol ethanedioate involves its interaction with biological membranes. The compound rapidly enters intermediary metabolism and participates in the synthesis of phospholipids, which are essential components of cell membranes. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with other molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-Aminoethanol ethanedioate can be compared with other similar compounds, such as:
Ethanolamine: A primary amine and alcohol, used in similar applications but without the oxalate component.
Diethanolamine: Contains two hydroxyl groups and is used in different industrial applications.
Triethanolamine: Contains three hydroxyl groups and is used in cosmetics and pharmaceuticals.
The uniqueness of 2-aminoethanol ethanedioate lies in its combination of amino and oxalate groups, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C6H12N2O4 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
bis(2-aminoethyl) oxalate |
InChI |
InChI=1S/C6H12N2O4/c7-1-3-11-5(9)6(10)12-4-2-8/h1-4,7-8H2 |
InChI-Schlüssel |
SZQUQKOJIUZWPR-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)C(=O)OCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


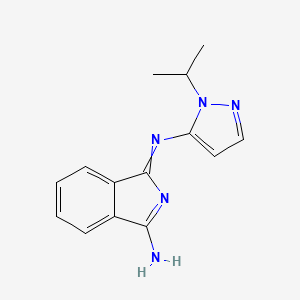
![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)

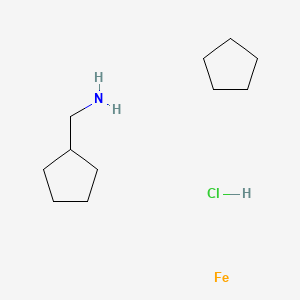
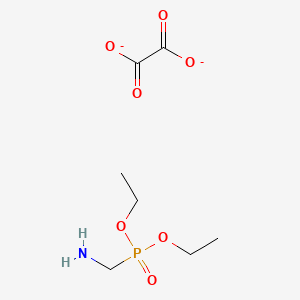
![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)
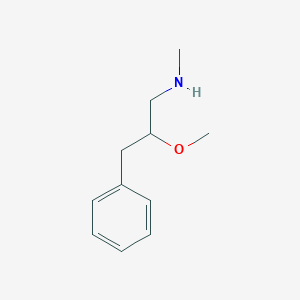

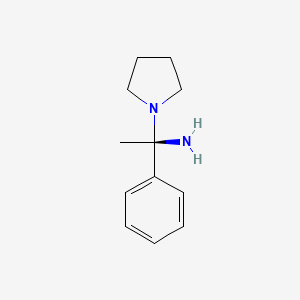



![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)
